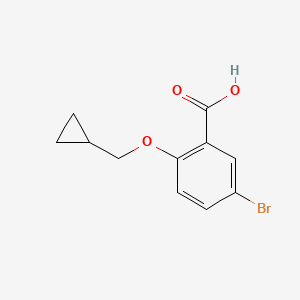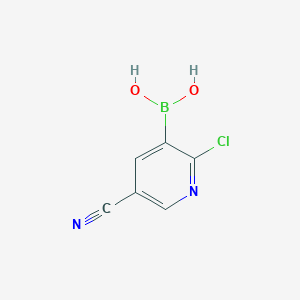
1-N-Boc-Butane-1,3-diamine hydrochloride
Descripción general
Descripción
1-N-Boc-Butane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The formation of Boc-protected amines, such as 1-N-Boc-Butane-1,3-diamine hydrochloride, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of 1-N-Boc-Butane-1,3-diamine hydrochloride consists of a butane chain with amine groups at the 1 and 3 positions. The amine at the 1 position is protected by a Boc (tert-butyl carbamate) group .Chemical Reactions Analysis
The Boc group in 1-N-Boc-Butane-1,3-diamine hydrochloride is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
1-N-Boc-Butane-1,3-diamine hydrochloride is a solid substance . It has a molecular weight of 224.73 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Compounds
This compound is utilized in the synthesis of various pharmacologically active compounds. Its protected amine groups allow for selective reactions, making it a valuable intermediate in the development of pharmaceuticals .
Preparation of Spermidine Analogues
Spermidine analogues, which have applications in life sciences research, are prepared using 1-N-Boc-Butane-1,3-diamine hydrochloride. These analogues can be used to study polyamine metabolism and its effects on cellular processes .
Suzuki Reaction
In organic chemistry, the Suzuki reaction is a cross-coupling method used to synthesize carbon-carbon bonds. 1-N-Boc-Butane-1,3-diamine hydrochloride serves as a reagent in this reaction, providing a way to introduce nitrogen-containing side chains into organic molecules .
The compound is used to introduce a C4-spacer in molecular structures. This application is crucial in the design of molecules with specific spatial orientations, which can affect their chemical and biological properties .
Cross-Linking Reagent
Due to its bifunctional nature, 1-N-Boc-Butane-1,3-diamine hydrochloride acts as a cross-linking reagent. It can link two different molecules or two parts of the same molecule to form more complex structures .
Research in Polyamine Function
The compound is used in research exploring the function of polyamines in biological systems. Polyamines are involved in a wide range of cellular functions, and understanding their role is vital for insights into cell growth and proliferation .
Material Science Applications
In material science, 1-N-Boc-Butane-1,3-diamine hydrochloride is used to modify the surface properties of materials. This can enhance the interaction between biological molecules and material surfaces, which is important in the development of biomedical devices .
Chemical Education
Lastly, this compound is used in chemical education to demonstrate various organic synthesis techniques and reactions. It provides a practical example of how protecting groups are used in synthetic chemistry .
Mecanismo De Acción
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
tert-butyl N-(3-aminobutyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(10)5-6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWJSGQPJFHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662578 | |
| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-Butane-1,3-diamine hydrochloride | |
CAS RN |
1179361-42-2 | |
| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462728.png)
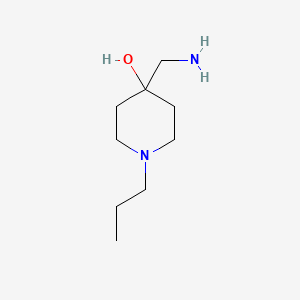
![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)
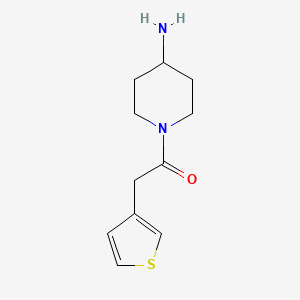
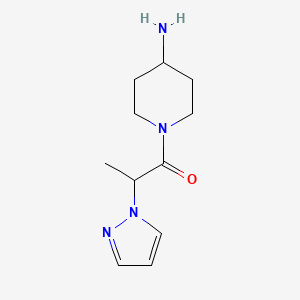
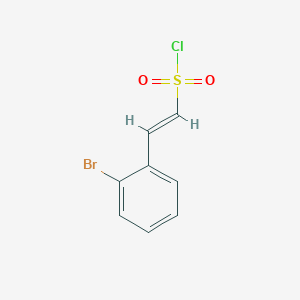
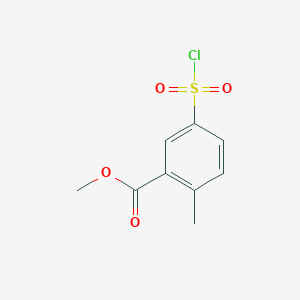
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)
